![molecular formula C11H15F3O5 B1442834 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate CAS No. 163714-64-5](/img/structure/B1442834.png)
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate
Overview
Description
“1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is a chemical compound with the molecular formula C11H15F3O5 . It has a molecular weight of 284.23 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is represented by the formula C11H15F3O5 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms .Scientific Research Applications
Thermophysical Properties
The compound has been critically evaluated for its thermophysical properties, which are essential for understanding its behavior in various states and conditions . These properties include:
Medicinal Chemistry
In medicinal chemistry, the compound’s fluorinated structure makes it a candidate for drug design and development . Its applications include:
Materials Science
The unique chemical structure of 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate offers possibilities in materials science , such as:
Environmental Science
This compound’s potential environmental applications are tied to its physicochemical properties . It could be used for:
Analytical Chemistry
In analytical chemistry, 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate can be utilized in various ways , including:
Organic Synthesis
The compound finds its use in organic synthesis due to its reactive ester groups . Applications include:
Pharmacology
Pharmacological research might explore the compound for :
Biochemistry
In biochemistry, the compound’s applications are linked to its interaction with biological systems . It could be used for:
Safety and Hazards
properties
IUPAC Name |
diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIJZNNFFCFTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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